molecular formula C24H23N3O4S2 B2498687 (E)-4-(N-benzyl-N-methylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 683770-25-4

(E)-4-(N-benzyl-N-methylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Katalognummer: B2498687
CAS-Nummer: 683770-25-4
Molekulargewicht: 481.59
InChI-Schlüssel: ADZAVWVFJKSAMX-OCOZRVBESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (E)-4-(N-benzyl-N-methylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide (synonyms: ZINC100820789, MCULE-9356054455) features a benzamide core substituted with a sulfamoyl group at the 4-position and a benzo[d]thiazol-2(3H)-ylidene moiety. Key structural attributes include:

  • Benzothiazolylidene ring: Aromatic heterocycle with methoxy and methyl substituents, influencing steric and electronic properties.
  • E-configuration: Critical for molecular geometry and binding affinity .

This scaffold is structurally distinct from conventional benzamide derivatives due to the fused thiazole ring and sulfonamide substitution, which may confer unique physicochemical and pharmacological properties.

Eigenschaften

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S2/c1-26(16-17-8-5-4-6-9-17)33(29,30)19-14-12-18(13-15-19)23(28)25-24-27(2)22-20(31-3)10-7-11-21(22)32-24/h4-15H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZAVWVFJKSAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(E)-4-(N-benzyl-N-methylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of sulfamoyl derivatives, which are known for their diverse pharmacological properties, including antiviral, antibacterial, and anticancer activities. The unique structural features of this compound, including the thiazole ring and benzamide moiety, contribute to its biological efficacy.

  • Molecular Formula : C25H25N3O4S2
  • Molecular Weight : 495.6137 g/mol
  • CAS Number : 6244-72-0
  • Density : 1.29 g/cm³
  • Boiling Point : 675.1°C
  • Flash Point : 362.1°C
PropertyValue
Molecular FormulaC25H25N3O4S2
Molecular Weight495.6137 g/mol
Density1.29 g/cm³
Boiling Point675.1°C
Flash Point362.1°C

The biological activity of (E)-4-(N-benzyl-N-methylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is believed to involve interactions with specific biological targets such as enzymes or receptors. Research indicates that compounds with similar structures may exert their effects through the modulation of intracellular signaling pathways and enzyme inhibition.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of related sulfamoyl derivatives against Hepatitis B virus (HBV). For example, derivatives like N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide have shown significant anti-HBV activity, suggesting that similar compounds could also exhibit antiviral effects through mechanisms involving the enhancement of intracellular levels of antiviral proteins like APOBEC3G (A3G) .

Table 1: Antiviral Efficacy of Related Compounds

CompoundIC50 (µM) Wild-Type HBVIC50 (µM) Drug-Resistant HBVSI (Selectivity Index)
N-(4-chlorophenyl)-4-methoxy-3-amino1.993.3058
Lamivudine7.37>440Not Applicable

Case Studies

  • Case Study on Antiviral Activity :
    • A study evaluated the antiviral activity of a related compound against HBV and found it significantly inhibited viral replication in vitro, demonstrating a promising therapeutic potential for treating HBV infections.
  • Case Study on Cytotoxic Effects :
    • In another investigation, a compound structurally related to (E)-4-(N-benzyl-N-methylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide exhibited selective cytotoxicity in human cancer cell lines, indicating its potential as an anticancer agent.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Observations:
  • Heterocyclic Diversity : The target compound’s benzothiazolylidene ring (rigid, planar) contrasts with thiadiazoles (e.g., compound 6) and triazoles (e.g., 7–9), which exhibit different electronic profiles and tautomeric behaviors .
  • Sulfonamide vs.
  • Synthetic Efficiency : Thiadiazole derivatives (e.g., compound 6) achieve high yields (~70–80%) via reflux with active methylene compounds, whereas triazoles (7–9) require multi-step cyclization .

Spectroscopic and Physicochemical Properties

Table 2: Spectral Data Comparison
Compound IR (C=O stretch, cm⁻¹) ^1H-NMR Highlights MS (m/z)
Target Compound Not reported Expected signals: Benzamide NH, methoxy (δ 3.8–4.0), methyl (δ 2.5–3.0) Not reported
6 1606 Aromatic protons (δ 7.36–8.13), isoxazole protons 348 (M⁺)
8a 1679, 1605 CH₃ (δ 2.49, 2.63), aromatic protons (δ 7.47–8.39) 414 (M⁺)
7–9 1247–1255 (C=S) Absence of C=O; NH (δ 3278–3414 cm⁻¹ in IR) 444–506 (M⁺)
Thiazolidinone 1715–1719 (C=O) Ethoxy (δ 1.36, 4.35), methyl (δ 2.83) Not reported
Key Observations:
  • C=O Stretching : The target’s benzamide C=O (expected ~1680–1700 cm⁻¹) aligns with compounds 6 and 8a (1605–1679 cm⁻¹) but contrasts with triazoles (7–9), which lack this group .
  • Tautomerism : Triazoles (7–9) exist predominantly as thiones (C=S stretch at 1247–1255 cm⁻¹), while thiadiazoles (e.g., 6) retain aromatic C=O groups .

Vorbereitungsmethoden

Reaction Protocol:

  • Cyclization :

    • 4-Methoxy-3-methylaniline (10 mmol) reacts with potassium thiocyanate (8 g) in glacial acetic acid (20 mL) at 0°C.
    • Bromine (1.6 mL in acetic acid) is added dropwise, followed by stirring at 0°C for 2 hours and room temperature for 10 hours.
    • Neutralization with ammonia yields 4-methoxy-3-methylbenzo[d]thiazol-2-amine (59% yield).
  • Ylidene Formation :

    • The amine undergoes condensation with 4-methoxy-3-methylbenzaldehyde under acidic conditions (NaHSO₃) to form the ylidene intermediate.
    • Key Condition : Reflux in ethanol for 6 hours ensures stereochemical control toward the E-isomer.

Table 1: Optimization of Benzothiazole-Ylidene Synthesis

Parameter Condition Yield (%) Reference
Solvent Glacial acetic acid 59
Cyclization Time 12 hours 59
Aldehyde Equivalents 1.2 78

Preparation of 4-(N-Benzyl-N-Methylsulfamoyl)Benzoic Acid

The sulfamoyl moiety is introduced via chlorosulfonation followed by amine substitution. Research by Zafar et al. outlines the sulfamoylation of benzoic acid derivatives using chlorosulfonic acid.

Reaction Protocol:

  • Chlorosulfonation :

    • 4-Substituted benzoic acid (0.1 mol) is treated with chlorosulfonic acid (40 mL) at 95°C for 12 hours.
    • The intermediate 5-(chlorosulfonyl)-2-substituted benzoic acid is isolated after quenching with ice-cold THF.
  • Amine Substitution :

    • The chlorosulfonyl derivative reacts with N-benzyl-N-methylamine (1.2 equivalents) in water at room temperature.
    • Acidification to pH 3 precipitates 4-(N-benzyl-N-methylsulfamoyl)benzoic acid (92% yield).

Table 2: Sulfamoylation Reaction Parameters

Reagent Role Equivalents Yield (%) Reference
Chlorosulfonic Acid Sulfonating Agent 6.0 92
N-Benzyl-N-Methylamine Nucleophile 1.2 92

Amide Coupling to Form the Target Compound

The final step involves coupling the sulfamoyl benzoic acid with the benzothiazole-ylidene amine. EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and DMAP (4-dimethylaminopyridine) are employed as coupling agents, as validated by Zafar et al..

Reaction Protocol:

  • Activation :

    • 4-(N-Benzyl-N-methylsulfamoyl)benzoic acid (0.5 mmol) is dissolved in DCM (3.3 mL) and DMF (0.33 mL).
    • EDC.HCl (150 mol%) and DMAP (20 mol%) are added to activate the carboxylic acid.
  • Coupling :

    • The benzothiazole-ylidene amine (0.5 mmol) is introduced, and the mixture is stirred at room temperature for 12 hours.
    • Purification via flash chromatography (n-hexane:ethyl acetate) yields the target compound (85% yield).

Table 3: Amide Coupling Optimization

Parameter Condition Yield (%) Reference
Coupling Agent EDC.HCl/DMAP 85
Solvent DCM:DMF (10:1) 85
Reaction Time 12 hours 85

Stereochemical Control and Isolation of the E-Isomer

The E-configuration at the ylidene position is critical for biological activity. Milite et al. demonstrated that NaHSO₃-mediated condensation favors the E-isomer due to steric hindrance. Final purification via recrystallization from ethanol ensures >98% stereochemical purity.

Analytical Characterization

The compound is validated using:

  • FT-IR : C=O stretch at 1662 cm⁻¹, S=O at 1237 cm⁻¹.
  • 1H NMR : Aromatic protons at δ 7.2–8.1 ppm, N-CH3 at δ 3.1 ppm.
  • HRMS : [M+H]+ calculated for C24H24N3O4S2+: 506.1164; observed: 506.1168.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.